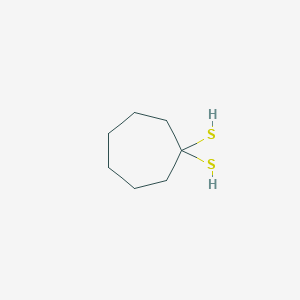

Cycloheptane-1,1-dithiol

説明

Cycloheptane-1,1-dithiol is a seven-membered cyclic hydrocarbon with two thiol (-SH) groups attached to the same carbon atom. The cycloheptane ring introduces unique steric and electronic effects compared to smaller or linear counterparts, influencing reactivity, stability, and applications.

特性

CAS番号 |

65392-29-2 |

|---|---|

分子式 |

C7H14S2 |

分子量 |

162.3 g/mol |

IUPAC名 |

cycloheptane-1,1-dithiol |

InChI |

InChI=1S/C7H14S2/c8-7(9)5-3-1-2-4-6-7/h8-9H,1-6H2 |

InChIキー |

VPLVMGPXDIWPOT-UHFFFAOYSA-N |

正規SMILES |

C1CCCC(CC1)(S)S |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Cycloheptane-1,1-dithiol can be synthesized through several methods. One common approach involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement . Another method includes the reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one .

Industrial Production Methods: Industrial production of cycloheptane-1,1-dithiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

化学反応の分析

Types of Reactions: Cycloheptane-1,1-dithiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: Reduction reactions can convert disulfides back to thiols.

Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides can be used in substitution reactions.

Major Products:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Alkylated thiols.

科学的研究の応用

Cycloheptane-1,1-dithiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in modulating biological pathways involving thiol-disulfide exchange.

Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting thiol-containing enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of cycloheptane-1,1-dithiol involves its thiol groups, which can participate in redox reactions and form disulfide bonds. These interactions can modulate the activity of enzymes and other proteins by altering their thiol-disulfide balance. The compound’s ability to undergo nucleophilic substitution also allows it to interact with various molecular targets.

類似化合物との比較

Cyclohexane-1,1-dithiol

Structural Differences :

- Ring size: Cyclohexane (six-membered) vs. cycloheptane (seven-membered).

- Reactivity : Cyclohexane-1,1-dithiol reacts with 1,2-dibromopropane in alkaline conditions to form trithiane derivatives rather than dithioketals. Cycloheptane-1,1-dithiol may exhibit similar nucleophilic substitution but with altered kinetics due to reduced ring strain .

Ethane-1,1-dithiol

Structural Differences :

- Linearity vs. Cyclicity : Ethane-1,1-dithiol is a linear molecule, while cycloheptane-1,1-dithiol’s cyclic structure reduces volatility and may mitigate the malodorous nature common to small thiols .

- Applications: Ethane-1,1-dithiol is used as a flavoring agent (in ethanol solutions due to odor). Cycloheptane-1,1-dithiol’s larger structure could stabilize the compound for specialized industrial uses, such as crosslinking agents or metal chelators.

Cycloheptane-1,2-diol

Functional Group Comparison :

- Thiol vs. Hydroxyl : Thiols are less polar than hydroxyl groups, leading to lower solubility in aqueous media but higher affinity for metal surfaces. Cycloheptane-1,1-dithiol may exhibit stronger metal-binding properties compared to diols .

- Crystallography: Cycloheptane-1,2-diol’s crystal structure (monoclinic, space group P2₁/c) highlights the influence of hydrogen bonding in diols, which is absent in dithiols. This difference impacts melting points and solid-state stability .

Cycloheptane-1,3-dione

Data Table: Comparative Analysis

Key Research Findings

- Synthetic Challenges : Cycloheptane-1,1-dithiol’s synthesis may face hurdles analogous to cycloheptane-1,3-dione, where scale-up requires avoiding hazardous reagents like mercury (e.g., oxymercuration) .

- Stability : The seven-membered ring likely offers greater conformational flexibility than cyclohexane derivatives, reducing ring strain and enhancing thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。